N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide
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Overview
Description
N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide is a complex organic compound that features a benzofuran core, a phenylcarbonyl group, and a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound’s unique properties make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The phenylcarbonyl and prop-2-en-1-yloxy groups may further enhance these interactions, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.
Benzofuran Derivatives: Other benzofuran-based compounds, like psoralen and angelicin, also exhibit a range of biological activities.
Uniqueness
N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(prop-2-en-1-yloxy)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H19NO4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C25H19NO4/c1-2-16-29-19-14-12-18(13-15-19)25(28)26-22-20-10-6-7-11-21(20)30-24(22)23(27)17-8-4-3-5-9-17/h2-15H,1,16H2,(H,26,28) |
InChI Key |
KRLDIPGOMAQJTG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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